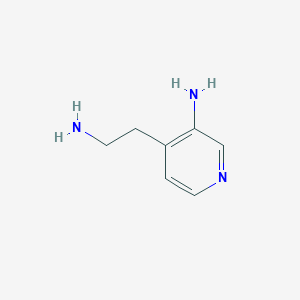

4-(2-Aminoethyl)pyridin-3-amine

Description

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is ubiquitous in medicinal chemistry and materials science. nih.gov Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Within this broad class of compounds, aminopyridines, which feature one or more amino groups on the pyridine ring, are of particular interest due to their diverse biological activities and their utility as versatile synthetic intermediates. nih.gov

Aminopyridine derivatives are a cornerstone of modern chemical and pharmaceutical research. The presence of both a basic pyridine nitrogen and an amino group allows for a wide range of chemical transformations and biological interactions. researchgate.net These compounds are known to engage with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. nih.gov For instance, aminopyridines are found in drugs with applications as diverse as treatments for multiple sclerosis and as components in anticancer therapies. nbinno.com Their ability to act as ligands for metal ions has also led to their extensive use in coordination chemistry and catalysis. elsevierpure.com The structural variations within the aminopyridine family, such as the position of the amino group, give rise to distinct chemical and biological properties, making them a rich area for scientific inquiry.

While no specific research on 4-(2-Aminoethyl)pyridin-3-amine is publicly available, its structure can be dissected to infer its classification and potential applications. The molecule consists of a pyridine ring substituted with an amino group at the 3-position and a 2-aminoethyl group at the 4-position.

The 3-aminopyridine (B143674) core places it within a class of compounds known for their roles as intermediates in the synthesis of pharmaceuticals and dyes. sigmaaldrich.com The 4-(2-aminoethyl) substituent is a feature found in compounds like 4-(2-aminoethyl)pyridine (B79904), which has been investigated for its chemical properties and as a building block in more complex molecules. sigmaaldrich.comsigmaaldrich.com

The presence of two primary amino groups and a pyridine nitrogen suggests that this compound would be a highly basic and polar molecule, likely soluble in water. wikipedia.org These functional groups also provide multiple sites for hydrogen bonding, which could influence its solid-state structure and interactions with biological targets. researchgate.net Given the properties of its constituent parts, potential applications could be envisioned in areas such as:

Coordination Chemistry: The multiple nitrogen atoms could act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks or catalysts. elsevierpure.com

Pharmaceuticals: The aminopyridine scaffold is a known pharmacophore. The specific substitution pattern of this compound could lead to unique biological activities, potentially as an inhibitor of enzymes or a modulator of receptors. nih.gov

Materials Science: The ability to form extensive hydrogen bond networks could make it a candidate for the development of supramolecular gels or other functional materials. researchgate.net

Table 1: Inferred Properties of this compound

| Property | Inferred Value/Characteristic | Basis of Inference |

|---|---|---|

| Molecular Formula | C₇H₁₁N₃ | From the chemical structure |

| Molecular Weight | 137.19 g/mol | Calculated from the molecular formula |

| Physical State | Likely a solid at room temperature | Based on related aminopyridines wikipedia.org |

| Solubility | Expected to be soluble in water and polar organic solvents | Due to the presence of multiple amino groups and the pyridine nitrogen wikipedia.orgchemicalbook.com |

The history of pyridine chemistry dates back to the 19th century, with significant advancements in synthesis occurring in the early 20th century. A landmark achievement was the Chichibabin pyridine synthesis, which provided a general method for preparing substituted pyridines, although often with modest yields. The synthesis of aminopyridines has also been a long-standing area of research. For instance, 3-aminopyridine can be prepared through the Hofmann rearrangement of nicotinamide (B372718), a method that has been well-established for decades. wikipedia.orgorgsyn.org Other classical methods include the reduction of nitropyridines and the reaction of halopyridines with ammonia (B1221849). orgsyn.org

In coordination chemistry, pyridine and its derivatives have been used as ligands for a vast range of metal ions. The ability of the pyridine nitrogen to donate its lone pair of electrons makes it an excellent Lewis base. The introduction of amino groups, as in 3-aminopyridine, provides additional coordination sites, allowing for the formation of more complex and polynuclear metal complexes. elsevierpure.com These complexes have been studied for their magnetic, electronic, and catalytic properties.

The most significant research gap concerning this compound is its very existence in the scientific literature. There are no published reports on its synthesis, characterization, or properties. This presents a clear opportunity for foundational research.

A primary research objective would be the development of a reliable synthetic route to this compound. A potential strategy could involve the multi-step synthesis starting from a suitably substituted pyridine derivative. For example, one could envision a pathway starting from a 4-substituted pyridine that could be elaborated to the aminoethyl side chain, followed by the introduction of the amino group at the 3-position, possibly via a nitration and subsequent reduction. google.com

Once synthesized, a thorough characterization of its physical and chemical properties would be necessary. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of its pKa values, and investigation of its electrochemical behavior.

Further research opportunities lie in the exploration of its potential applications. Its coordination chemistry with various transition metals could be investigated to create novel complexes with interesting structural and electronic properties. elsevierpure.com Screening for biological activity would also be a logical next step, given the prevalence of aminopyridines in drug discovery. nih.gov The complete absence of data on this compound means that any investigation into this compound would be breaking new ground and could lead to unexpected and valuable discoveries.

Table 2: Potential Research Directions for this compound

| Research Area | Key Questions to Address |

|---|---|

| Synthetic Chemistry | - What is a viable and efficient synthetic route to this compound?- Can the synthesis be scaled up for further studies? |

| Structural Chemistry | - What is the three-dimensional structure of the molecule?- How does it pack in the solid state, and what intermolecular interactions are present? |

| Coordination Chemistry | - How does it coordinate to different metal ions?- What are the properties of the resulting metal complexes? |

| Medicinal Chemistry | - Does it exhibit any significant biological activity?- Could it serve as a scaffold for the development of new therapeutic agents? |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-(2-aminoethyl)pyridin-3-amine |

InChI |

InChI=1S/C7H11N3/c8-3-1-6-2-4-10-5-7(6)9/h2,4-5H,1,3,8-9H2 |

InChI Key |

WJSJWKRVAFNQIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CCN)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Aminoethyl Pyridin 3 Amine and Its Precursors

Retrosynthetic Analysis of 4-(2-Aminoethyl)pyridin-3-amine

A retrosynthetic analysis of this compound suggests several plausible disconnection points, primarily centered around the formation of the pyridine (B92270) ring and the introduction of the amino and aminoethyl functional groups.

Disconnection of the C3-Amino Group:

A primary retrosynthetic disconnection involves the C3-N bond, leading to a 3-functionalized pyridine precursor. This functional group could be a nitro group, which can be reduced to the desired amine. This approach points towards a 4-(2-Aminoethyl)-3-nitropyridine intermediate. The synthesis of this intermediate would be a key challenge.

Alternatively, the 3-amino group can be envisioned as arising from a Hofmann, Curtius, or Schmidt rearrangement of a suitable carboxylic acid derivative at the C3 position. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org This strategy would start from a precursor like 4-(2-aminoethyl)nicotinic acid or its corresponding amide or acyl azide.

Disconnection of the C4-Aminoethyl Group:

Another key disconnection is at the C4 position, targeting the aminoethyl side chain. This group can be constructed from a variety of precursors:

From a vinyl group: A 3-amino-4-vinylpyridine intermediate could be reduced to the target molecule. This simplifies the synthesis to the formation of a substituted vinylpyridine.

From a hydroxyethyl (B10761427) group: A 3-amino-4-(2-hydroxyethyl)pyridine could be converted to the amine via standard functional group interconversions, such as conversion to a halide followed by nucleophilic substitution with an amine equivalent.

From a cyano group: Reduction of a 3-amino-4-(cyanomethyl)pyridine would also yield the desired product.

These disconnections highlight the key intermediates and the required synthetic transformations, which are explored in more detail in the following sections.

Established Synthetic Routes to Substituted Pyridines

The synthesis of polysubstituted pyridines is a well-established field in organic chemistry, with several named reactions and general strategies being applicable to the construction of the this compound framework.

Heterocyclic Ring Formation Strategies Relevant to this compound

Several classical methods for pyridine synthesis can be adapted to produce the 3,4-disubstituted core of the target molecule.

One such method is the Bohlmann-Rahtz pyridine synthesis , which involves the reaction of an enamine with an ethynylketone. synarchive.comwikipedia.orgjk-sci.comorganic-chemistry.org By carefully selecting the starting materials, it is possible to construct a pyridine ring with the desired substitution pattern. For instance, an enamine derived from an aminoacetaldehyde equivalent could potentially be used to introduce the aminoethyl precursor at the C4 position. Modifications of this reaction using milder conditions, such as employing acetic acid or Amberlyst 15 ion-exchange resin, have been developed to broaden its applicability. organic-chemistry.org

The Hantzsch pyridine synthesis , although typically used for 1,4-dihydropyridines, can be followed by an oxidation step to yield the aromatic pyridine ring. While the classical Hantzsch synthesis leads to symmetrically substituted pyridines, modified procedures allow for the synthesis of unsymmetrical derivatives.

Introduction of Aminoethyl and Amine Functionalities

The introduction of the amino and aminoethyl groups can be achieved on a pre-formed pyridine ring through various functional group interconversions.

Introduction of the 3-Amino Group:

Reduction of a Nitro Group: A common and effective method is the reduction of a 3-nitropyridine (B142982) precursor. mdpi.orgresearchgate.netresearchgate.net Various reducing agents can be employed, such as iron in acetic acid or catalytic hydrogenation over palladium on carbon. wikipedia.org The synthesis of the required 4-substituted-3-nitropyridine would be a crucial step. For example, 4-amino-3-nitropyridine (B158700) can be synthesized from 4-ethoxy-3-nitropyridine (B157411) and ammonium (B1175870) acetate. chemicalbook.com

Hofmann Rearrangement: The Hofmann rearrangement of a nicotinamide (B372718) derivative can yield a 3-aminopyridine (B143674). wikipedia.orgthermofisher.comnih.gov Starting from 4-(2-aminoethyl)nicotinamide , this rearrangement would provide a direct route to the target molecule.

Curtius Rearrangement: The Curtius rearrangement of an acyl azide, derived from the corresponding carboxylic acid, is another powerful method for introducing an amino group. wikipedia.orgnih.govnih.govrsc.orgmasterorganicchemistry.com The synthesis would proceed via 4-(2-aminoethyl)nicotinoyl azide .

Schmidt Reaction: The Schmidt reaction of a carboxylic acid with hydrazoic acid provides an alternative to the Curtius rearrangement for the synthesis of amines. wikipedia.orgyoutube.combyjus.comorganic-chemistry.org

Introduction of the 4-Aminoethyl Group:

From 4-Vinylpyridine (B31050): The synthesis of 4-vinylpyridine can be achieved through the reaction of 4-methylpyridine (B42270) with paraformaldehyde. organic-chemistry.org Subsequent functionalization of the vinyl group, such as hydroamination or a two-step process involving hydroboration-oxidation to the alcohol followed by conversion to the amine, could yield the desired aminoethyl side chain.

From 4-(2-Hydroxyethyl)pyridine: The synthesis of 3-(2-hydroxyethyl)aminopyridine from 3-bromopyridine (B30812) and ethanolamine (B43304) has been reported. prepchem.com A similar strategy could potentially be applied to a 4-halopyridine derivative to introduce the hydroxyethyl group, which can then be converted to the aminoethyl group.

Novel Synthetic Approaches for this compound

Modern synthetic chemistry offers a range of catalytic and multi-component reactions that could provide more efficient and atom-economical routes to this compound.

Catalytic Reaction Pathways

Catalytic methods offer the potential for milder reaction conditions and improved selectivity.

Catalytic Amination: The direct C-H amination of pyridine derivatives is an area of active research. While challenging, the development of suitable catalysts could enable the direct introduction of the amino group at the C3 position of a 4-(2-aminoethyl)pyridine (B79904) precursor.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds, respectively. A strategy could involve the coupling of a suitably functionalized boronic acid or amine with a dihalopyridine precursor.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step. nih.govresearchgate.netmdpi.com Several MCRs for the synthesis of substituted pyridines have been developed. A tailored MCR that brings together the necessary fragments to form this compound in one pot would represent a significant advancement. For instance, a reaction involving an ammonia (B1221849) source, an acetaldehyde (B116499) equivalent, and a suitable four-carbon synthon could potentially construct the desired pyridine ring with the required substituents. The development of such a specific MCR would be a subject of future research.

Protecting Group Strategies for Selective Functionalization

The presence of two distinct amine groups—a less nucleophilic aromatic amine at the 3-position and a more reactive primary amine on the ethyl side chain at the 4-position—necessitates the use of protecting groups to achieve selective functionalization and prevent unwanted side reactions. An orthogonal protection strategy is paramount, allowing for the deprotection of one amine group without affecting the other. organic-chemistry.orgfiveable.me This enables precise control over the synthetic sequence. fiveable.me

Several common amine protecting groups are suitable, each with unique conditions for introduction and cleavage:

tert-Butyloxycarbonyl (Boc): Introduced using Boc-anhydride (Boc₂O), this group is stable under basic and hydrogenolysis conditions but is readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). libretexts.org

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic and hydrogenolysis conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in an organic solvent. libretexts.orgnih.gov

Carbobenzyloxy (Cbz): Stable to acidic and basic conditions, the Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). libretexts.org

Table 1: Orthogonal Protecting Group Strategies for Diamine Precursors

| Protecting Group 1 (e.g., for 3-Amino) | Removal Condition 1 | Protecting Group 2 (e.g., for 4-Aminoethyl) | Removal Condition 2 | Orthogonality |

|---|---|---|---|---|

| Boc | Strong Acid (e.g., TFA) | Fmoc | Base (e.g., Piperidine) | Yes |

| Cbz | Catalytic Hydrogenolysis | Boc | Strong Acid (e.g., TFA) | Yes |

| Fmoc | Base (e.g., Piperidine) | Cbz | Catalytic Hydrogenolysis | Yes |

| Acetyl (Ac) | Acid or Base | Boc | Strong Acid (e.g., TFA) | No (Potential for cross-reactivity) |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves fine-tuning parameters for the key transformations, such as the formation of a substituted pyridine precursor and the subsequent reduction of a functional group to form the aminoethyl chain.

A plausible route involves the reduction of a 4-cyanopyridine (B195900) precursor. The synthesis of cyanopyridines can be achieved through various methods, including the ammoxidation of picolines or the dehydration of amides. google.comchemicalbook.com For instance, 4-cyanopyridine can be synthesized from 4-picoline via vapor-phase reaction with ammonia and air over a metal oxide catalyst at 330-450 °C, achieving yields of over 98%. google.com The synthesis of 3-aminopyridine from nicotinamide via a Hofmann rearrangement can yield 65-71% after purification. orgsyn.org

The critical step in synthesizing the target molecule is the reduction of the nitrile (cyano) group of a precursor like 3-amino-4-cyanopyridine (B113022) or 3-nitro-4-cyanopyridine. The choice of reducing agent and conditions must be carefully selected to avoid reducing the pyridine ring or other functional groups like a nitro group.

Key Reduction Methods and Optimization:

Catalytic Hydrogenation: This is a common method for reducing nitriles. commonorganicchemistry.com

Catalysts: Raney Nickel, Palladium on carbon (Pd/C), or Platinum are frequently used. commonorganicchemistry.comchemguide.co.uk The addition of ammonia is often required to suppress the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com

Conditions: The reaction is typically run under elevated hydrogen pressure and temperature. Optimization involves screening different catalysts, solvents (e.g., ethanol, methanol), pressures, and temperatures to maximize the yield of the primary amine. For related pyrimidines, catalytic reduction has been extensively studied. rsc.org

Hydride Reagents:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. chemguide.co.uk The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk However, its high reactivity can lead to low chemoselectivity if other reducible groups are present.

Sodium Borohydride (NaBH₄): Generally not strong enough to reduce nitriles on its own. However, its reactivity can be enhanced by additives. The combination of NaBH₄ with a Lewis acid (like BF₃·OEt₂) or in the presence of a transition metal salt (like CoCl₂) can effectively reduce nitriles. calvin.educalvin.edu This allows for milder conditions and potentially better chemoselectivity compared to LiAlH₄. For example, selective reduction of a nitrile in the presence of a nitro group has been achieved using NaBH₄ with trifluoroacetic acid (TFA) in THF. calvin.edu

The optimization process involves a systematic variation of these parameters to find the ideal balance between reaction rate, yield, and purity.

Table 2: Optimization of Nitrile Reduction for Primary Amine Synthesis (Based on Analogous Reactions)

| Reagent/Catalyst | Solvent | Temperature | Key Optimization Parameters | Potential Yield Range | Reference |

|---|---|---|---|---|---|

| H₂ / Raney Nickel | Ethanol/Ammonia | Elevated | H₂ pressure, temperature, catalyst loading | Good to Excellent | commonorganicchemistry.com |

| LiAlH₄ | THF or Et₂O | Reflux | Stoichiometry of reagent, reaction time | Excellent | chemguide.co.uk |

| NaBH₄ / CoCl₂ | Methanol | Room Temp | Equivalents of CoCl₂, reaction time | Good | calvin.edu |

| NaBH₄ / TFA | THF | Room Temp | Equivalents of TFA, order of addition | Good to Excellent | calvin.edu |

| SmI₂ / H₂O / Et₃N | THF | Room Temp | Stoichiometry of additives, reaction time | Good to Excellent | acs.org |

Coordination Chemistry of 4 2 Aminoethyl Pyridin 3 Amine

Ligand Properties and Coordination Modes of 4-(2-Aminoethyl)pyridin-3-amine

Potential N-Donor Sites and Denticity

The structure of this compound features three potential nitrogen donor atoms, making it a potentially versatile ligand in coordination chemistry. These sites are:

The pyridine (B92270) ring nitrogen (N1): As part of an aromatic system, this nitrogen is a relatively soft donor site, favoring coordination to softer metal ions. Its lone pair of electrons is readily available for coordination.

The amino group nitrogen on the pyridine ring (N3): This primary amine nitrogen is a harder donor site compared to the pyridine nitrogen. Its coordinating ability can be influenced by the electronic effects of the pyridine ring.

The nitrogen of the aminoethyl side chain (N-ethyl): This primary amine nitrogen is part of a flexible ethyl chain, making it a strong sigma-donor and a hard donor site, similar to other aliphatic amines.

The presence of these three nitrogen atoms suggests that this compound can act as a monodentate, bidentate, or tridentate ligand .

Monodentate coordination: The ligand could bind to a metal center through any one of its three nitrogen atoms. Coordination through the pyridine nitrogen is common for many pyridine-based ligands.

Bidentate coordination: The molecule can form chelate rings by coordinating through two nitrogen atoms. The most likely bidentate coordination modes would involve:

The pyridine nitrogen and the amino group nitrogen (forming a five-membered chelate ring).

The pyridine nitrogen and the aminoethyl nitrogen (forming a six-membered chelate ring).

The amino group nitrogen and the aminoethyl nitrogen (forming a seven-membered chelate ring).

Tridentate coordination: In this mode, all three nitrogen atoms would coordinate to a single metal center, likely in a meridional (mer) or facial (fac) arrangement, depending on the metal ion's preferred geometry and the steric constraints of the ligand.

Chelate Formation and Stability of this compound Complexes

The ability of this compound to form chelate rings is a critical aspect of its coordination chemistry. The formation of chelate complexes is generally favored thermodynamically over the formation of complexes with monodentate ligands, a phenomenon known as the chelate effect . libretexts.org This increased stability arises from a favorable change in entropy upon chelation.

The stability of the resulting chelate rings will depend on their size. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. libretexts.org Therefore, bidentate coordination involving the pyridine nitrogen and the ring amino group (five-membered ring) or the pyridine nitrogen and the ethylamino group (six-membered ring) would be expected to form stable complexes. The seven-membered chelate ring formed by the two amino groups would likely be less stable due to increased ring strain.

Conformational Flexibility of the Aminoethyl Moiety in Coordination

The aminoethyl side chain introduces significant conformational flexibility to the ligand. This flexibility allows the ligand to adapt to the geometric preferences of different metal ions. The free rotation around the C-C and C-N single bonds of the ethylamine (B1201723) group enables the terminal amino group to position itself optimally for coordination.

Synthesis of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) would be crucial in controlling the stoichiometry and structure of the resulting complex.

Homoleptic and Heteroleptic Complexation with Transition Metals

Homoleptic complexes are those in which all the ligands coordinated to the metal center are identical. unacademy.com For this compound, this would result in complexes with the general formula [M(L)n]x+, where L is the ligand. The value of 'n' would depend on the coordination number of the metal ion and the denticity of the ligand in that particular complex.

Heteroleptic complexes contain more than one type of ligand coordinated to the metal center. unacademy.com this compound could be used to synthesize a variety of heteroleptic complexes. For example, it could be combined with other ligands such as halides (e.g., Cl-, Br-), pseudohalides (e.g., CN-, SCN-), or other neutral ligands like triphenylphosphine (B44618) or bipyridine. The synthesis of heteroleptic complexes allows for the fine-tuning of the electronic and steric properties of the resulting complex.

The formation of either homoleptic or heteroleptic complexes would depend on the stoichiometry of the reactants and the relative coordinating strengths of the ligands involved.

Complexation with Main Group Elements

While transition metals are most commonly associated with coordination chemistry, main group elements can also form stable complexes. The nitrogen donor atoms of this compound, particularly the harder amine nitrogens, would be well-suited to coordinate with Lewis acidic main group elements such as those from Group 13 (e.g., Al, Ga, In) and Group 14 (e.g., Sn, Pb).

The synthesis of these complexes would likely follow similar procedures to those used for transition metals, involving the reaction of the ligand with a main group element halide or other salt. The resulting complexes could exhibit interesting structural features and reactivity patterns, distinct from their transition metal counterparts.

No Published Research Found for "this compound" in Requested Chemical Contexts

The investigation sought to uncover details regarding the coordination behavior of this specific ligand, including the influence of solvents and counter-ions on complex formation. Furthermore, the search aimed to identify solid-state structures to analyze hydrogen bonding, π-stacking, and other non-covalent interactions. Lastly, the potential of This compound as a building block for coordination polymers and MOFs was explored.

While general information on related pyridine derivatives and fundamental principles of coordination and supramolecular chemistry is abundant, literature specifically detailing the synthesis, characterization, and application of This compound in these contexts appears to be non-existent in the public domain. Commercial suppliers list the compound, indicating its existence, but scholarly articles detailing its use in the specified areas of chemical research could not be retrieved.

Consequently, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time due to the absence of foundational research on the subject compound.

Computational and Theoretical Investigations of 4 2 Aminoethyl Pyridin 3 Amine and Its Complexes

Quantum Chemical Studies on 4-(2-Aminoethyl)pyridin-3-amine

Quantum chemical studies are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, are critical for understanding the molecule's spatial configuration and steric properties.

| Parameter | Predicted Value |

| C-C bond lengths (ethyl group) | ~1.54 Å |

| C-N bond lengths (ring) | ~1.34 - 1.39 Å |

| C-N bond length (amino groups) | ~1.38 - 1.46 Å |

| N-H bond lengths | ~1.01 Å |

| C-C-N bond angle (ethyl to ring) | ~112° |

| C-N-C bond angle (in ring) | ~117° - 120° |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments, as specific computational results for this compound are not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the amino groups, while the LUMO would likely be distributed over the pyridine (B92270) ring.

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the 3-amino group and pyridine ring nitrogen. |

| LUMO | -0.9 | Distributed across the pyridine ring, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | 4.9 | Suggests moderate kinetic stability and reactivity. |

Note: The data in this table is hypothetical and intended to be representative of what would be expected from a DFT calculation on this molecule.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the N-H and C-H stretches of the amino and ethyl groups, and the characteristic ring vibrations of the pyridine core.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

Conformational Analysis in Solution and Gas Phase

Molecular dynamics simulations can be used to explore the conformational landscape of the flexible ethylamino side chain of this compound. By simulating the molecule's motion over time in both the gas phase and in various solvents, the preferred conformations and the energy barriers between them can be determined. In the gas phase, the molecule's conformations are governed by intramolecular forces, whereas in solution, the interactions with solvent molecules play a significant role. These simulations would reveal how the orientation of the aminoethyl group relative to the pyridine ring changes and which rotamers are most stable, providing a dynamic picture of the molecule's structure.

Ligand-Metal Interaction Dynamics

There is no available research data on the ligand-metal interaction dynamics of this compound. Computational studies, such as molecular dynamics (MD) simulations or quantum mechanics/molecular mechanics (QM/MM) calculations, which are typically employed to understand the dynamic behavior of a ligand as it approaches and binds to a metal center, have not been reported for this specific compound. Therefore, information regarding the conformational changes of the ligand upon binding, the stability of the resulting complex over time, and the kinetic parameters of the association and dissociation processes is currently unavailable.

Prediction of Coordination Geometries and Electronic States in Metal Complexes

Specific theoretical predictions regarding the coordination geometries and electronic states of metal complexes formed with this compound are not present in the scientific literature. While general principles of coordination chemistry suggest that this ligand could act as a bidentate or tridentate ligand through its amino groups and the pyridine nitrogen, there are no Density Functional Theory (DFT) or other ab initio calculations that predict the preferred coordination modes with various metal ions. Consequently, data on bond lengths, bond angles, coordination numbers, and the resulting electronic properties (such as spin states and molecular orbital energies) of its metal complexes have not been computationally determined.

Solvent Effects Modeling on this compound's Properties

There is a lack of published studies on the modeling of solvent effects on the properties of this compound. Computational models like the Polarizable Continuum Model (PCM) or explicit solvent models have not been applied to this compound to determine how its structural, electronic, or reactive properties are influenced by different solvent environments. As a result, there is no data available on how factors such as solvent polarity would affect its conformational equilibrium, tautomeric forms, or its behavior in a solution-phase chemical reaction.

Applications of 4 2 Aminoethyl Pyridin 3 Amine in Advanced Organic Synthesis and Materials Science

4-(2-Aminoethyl)pyridin-3-amine as a Versatile Building Block

The inherent reactivity of its functional groups positions this compound as a potent building block for creating a diverse array of more complex molecules. The nucleophilic nature of the two primary amine groups, coupled with the coordination capabilities of the pyridine (B92270) ring, provides multiple avenues for synthetic exploration.

Precursor for the Synthesis of Novel Heterocyclic Systems

The synthesis of fused heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, as these systems often exhibit important biological and physical properties. The structure of this compound is particularly well-suited for creating novel, multi-ring heterocyclic frameworks.

The vicinal arrangement of the ring nitrogen and the 3-amino group, along with the 4-aminoethyl side chain, offers multiple sites for intramolecular cyclization reactions. For instance, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings. This approach is a common strategy in heterocyclic synthesis, where aminopyridines are used to construct bicyclic systems like imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines. researchgate.netresearchgate.net The presence of the second amine group on the ethyl side chain offers the possibility of forming even more complex tricyclic systems through sequential or one-pot multi-component reactions.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant | Potential Product (Fused Heterocycle) | Reaction Type |

|---|---|---|

| β-Ketoester | Pyrido-dihydropyrimidinone derivative | Condensation/Cyclization |

| α-Haloketone | Imidazo[1,2-a]pyridine derivative | Condensation/Cyclization |

| Dicarbonyl Compound | Fused diazepine derivative | Double Condensation |

These synthetic pathways demonstrate the molecule's potential to serve as a scaffold for generating libraries of complex heterocyclic compounds for further investigation.

Scaffold for the Development of Polyamines and Polydentate Ligands

Polyamines are organic molecules with two or more amino groups that play crucial roles in cellular physiology and are also important in coordination chemistry. nih.govwikipedia.org this compound is itself a functional polyamine, and it can be elaborated into more complex polyamine structures through reactions at its primary amine sites, such as alkylation or acylation followed by reduction. mdpi.com

Furthermore, the combination of two amine nitrogens and the pyridine ring nitrogen makes this molecule an excellent candidate for use as a tridentate ligand in coordination chemistry. The ability of such ligands to bind to a single metal center through three donor atoms can lead to the formation of stable metal complexes with well-defined geometries. The resulting metallo-supramolecular structures or coordination polymers can have applications in catalysis, sensing, and materials science. The behavior of similar amino-pyridine ligands, such as Tris(2-aminoethyl)amine, which acts as a tripodal chelating agent, highlights the potential of this compound in forming stable complexes with a variety of metal ions. wikipedia.org

Integration into Macrocyclic and Supramolecular Frameworks

Macrocyclic compounds, such as crown ethers and cyclophanes, are of great interest for their ability to selectively bind ions and small molecules. The diamine structure of this compound makes it a suitable precursor for the synthesis of macrocycles, particularly pyridinophanes. Reaction with dialdehydes or diacyl chlorides under high-dilution conditions could yield novel tetra-aza macrocycles where the pyridine ring is incorporated into the macrocyclic backbone. Such structures are investigated for their unique host-guest chemistry and metal-binding capabilities.

In the realm of supramolecular chemistry, non-covalent interactions are used to build large, ordered assemblies. The functional groups on this compound are ideal for directing such assemblies. The primary amines are excellent hydrogen bond donors, while the pyridine nitrogen is a hydrogen bond acceptor. These interactions can guide the self-assembly of the molecules into one-, two-, or three-dimensional networks. Additionally, the aromatic pyridine ring can participate in π-π stacking interactions, further stabilizing the resulting supramolecular architecture.

Functional Materials Development Utilizing this compound

The unique chemical properties of this compound also make it a promising candidate for the development of new functional materials, including advanced polymers and surface coatings.

Incorporation into Polymeric Structures

The presence of two primary amine groups allows this compound to act as a monomer in polymerization reactions. It can be reacted with difunctional monomers, such as diacyl chlorides, diepoxides, or diisocyanates, to form a variety of polymers, including polyamides, polyureas, and polyimines.

The incorporation of the aminopyridine moiety into the polymer backbone would imbue the resulting material with unique properties. The pyridine units can act as sites for metal coordination, hydrogen bonding, or acid-base chemistry, leading to materials with potential applications in areas such as:

Adhesives and coatings: The amine and pyridine groups can enhance adhesion to various substrates.

Ion-exchange resins: The basic nature of the nitrogen atoms can be utilized for binding and exchanging ions.

Catalyst supports: The pyridine groups can immobilize metal catalysts. google.com

For example, the reaction with a diacyl chloride would produce a polyamide with regularly spaced pyridine units, creating a polymer with predictable coordination sites.

Table 2: Potential Polymer Types from this compound

| Co-monomer | Polymer Type | Key Linkage | Potential Properties |

|---|---|---|---|

| Diacyl Chloride | Polyamide | Amide | High thermal stability, metal-coordinating |

| Diepoxide | Epoxy Resin | β-Hydroxy amine | Strong adhesion, chemical resistance |

Use in Surface Modification and Coating Technologies

The functionalization of surfaces is critical for controlling properties such as wettability, adhesion, biocompatibility, and chemical reactivity. The amine groups of this compound provide a reactive handle for covalently attaching the molecule to a wide range of material surfaces.

For instance, it can be used to modify the surface of silica (B1680970) or metal oxides, which often possess surface hydroxyl groups. researchgate.net These groups can be activated to react with the amines, grafting the aminopyridine moiety onto the surface. This functionalization can dramatically alter the surface properties, for example, by changing a hydrophilic silica surface to one that is more basic and capable of interacting with acidic species or coordinating metal ions. Such modified surfaces are valuable in chromatography, catalysis, and sensor technology. researchgate.net Similarly, the molecule could be used to create self-assembled monolayers (SAMs) on appropriate substrates, providing a precise method for engineering surface chemistry.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Catalysis

Despite a thorough search of scientific literature and chemical databases, there is a notable absence of published research on the specific catalytic applications of the chemical compound This compound and its metal complexes. As a result, a detailed article on its role in advanced organic synthesis and materials science, as originally outlined, cannot be generated at this time.

The investigation sought to uncover information regarding the use of this compound and its metallic derivatives in organic transformations and to delve into the mechanistic studies of any associated catalytic cycles. However, the search did not yield any specific studies, data tables, or detailed research findings pertaining to this particular molecule.

While the broader class of aminopyridine ligands and their metal complexes is known to be active in various catalytic processes, such as polymerization and cross-coupling reactions, the specific substitution pattern of an aminoethyl group at the 4-position and an amine group at the 3-position of the pyridine ring appears to be a scientifically unexplored area in the context of catalysis.

Similarly, inquiries into the mechanistic pathways of catalytic cycles involving this compound also returned no results. Mechanistic studies are crucial for understanding how a catalyst functions and for the rational design of more efficient catalytic systems. The lack of such studies indicates that the foundational research into the catalytic activity of this compound has likely not been conducted or, if it has, it has not been published in accessible scientific literature.

It is important to note that the absence of information does not necessarily mean the compound is without potential catalytic utility. Rather, it suggests a gap in the current body of scientific knowledge. Future research may yet uncover applications for this compound in catalysis and other fields.

Advanced Characterization Techniques for 4 2 Aminoethyl Pyridin 3 Amine and Its Derivatives

X-ray Diffraction Techniques

X-ray diffraction (XRD) stands as a cornerstone for the structural analysis of crystalline materials, offering detailed information about the three-dimensional arrangement of atoms and molecules.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. libretexts.org Unlike single crystal XRD, which requires a well-ordered single crystal, PXRD can be performed on a polycrystalline powder, making it more accessible for a wider range of materials. wikipedia.org This method provides information about the crystal structure, phase purity, and crystallite size of a material. libretexts.orgwikipedia.org

The diffraction pattern obtained from PXRD is a fingerprint of the crystalline phases present in the sample. libretexts.org For example, the PXRD pattern of 4-N-(4-methylphenyl)amine-4-(3′-pyridyl)-1-butene was used to determine its monoclinic crystal system and unit cell parameters. researchgate.net This technique is particularly useful for identifying different polymorphs of a compound and for monitoring phase transitions. researchgate.net Although direct PXRD data for 4-(2-Aminoethyl)pyridin-3-amine is not detailed in the search results, this method would be invaluable for assessing the crystallinity and phase composition of synthesized batches of the compound and its derivatives. nih.gov

Advanced Spectroscopic Methods

Spectroscopic techniques provide complementary information to diffraction methods, probing the electronic and magnetic environments of atoms within a molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio of an ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is indispensable for confirming the identity of newly synthesized compounds and for identifying unknown substances.

For example, HRMS was employed in a study for the determination of glyphosate (B1671968) and its metabolite in human urine, demonstrating its sensitivity and accuracy in complex matrices. nih.gov While specific HRMS data for this compound is not provided, a related compound, 4-(2-Aminoethyl)pyridine (B79904), has a molecular weight of 122.17 g/mol . chemicalbook.com HRMS analysis of this compound would provide a highly accurate mass measurement, confirming its elemental formula of C₇H₁₀N₂.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative techniques for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For amines, the chemical shift of N-H protons can vary and often appears as a broad signal. libretexts.org The protons on the carbon adjacent to the amino group typically appear in the range of 2.3-3.0 ppm. libretexts.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Carbons attached to nitrogen atoms in amines are typically observed in the 10-65 ppm region. libretexts.org

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atoms in the molecule.

While specific NMR data for this compound is not available in the search results, general principles of amine spectroscopy can be applied. For instance, the ¹H NMR spectrum of the related 4-(2-Aminoethyl)pyridine has been documented. chemicalbook.com The analysis of ¹H and ¹³C NMR spectra is a routine method for confirming the structure of synthetic products. rsc.orgrsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. For aromatic amines like aniline, the interaction of the nitrogen lone pair with the aromatic π-system shifts the absorption to longer wavelengths compared to benzene. libretexts.org

Fluorescence Spectroscopy: This method measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Many aminopyridine derivatives are known to be fluorescent, and their emission properties can be sensitive to the solvent environment. sciforum.net The study of their fluorescent properties is an active area of research, with applications in developing fluorescent probes for biological systems. nih.gov

The photophysical properties of aminopyridine derivatives, including their absorption and emission wavelengths, are influenced by their substituents and the polarity of the solvent. sciforum.net

Data Tables

Table 1: Spectroscopic Data for a Related Compound, 4-(2-Aminoethyl)pyridine

| Technique | Observed Data | Reference |

| ¹H NMR | Spectrum available | chemicalbook.com |

| ¹³C NMR | Spectrum available | chemicalbook.com |

| Mass Spectrometry | Molecular Ion: 122 | chemicalbook.com |

Table 2: General Chemical Shift Ranges for Amines in NMR Spectroscopy

| Nucleus | Chemical Shift Range (ppm) | Notes | Reference |

| ¹H (N-H) | 0.5 - 5.0 | Position is concentration and hydrogen bonding dependent. | libretexts.org |

| ¹H (C-H adjacent to N) | 2.3 - 3.0 | Deshielded by the electron-withdrawing nitrogen atom. | libretexts.org |

| ¹³C (C-N) | 10 - 65 | Shifted downfield compared to alkane carbons. | libretexts.org |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. For this compound, these methods would provide a detailed fingerprint of its molecular structure, confirming the presence of the primary amino groups and the pyridine (B92270) ring.

Fourier Transform Infrared (FTIR) Spectroscopy would be expected to reveal characteristic absorption bands. The presence of two primary amine groups—one attached to the ethyl side chain and one to the pyridine ring—would likely result in distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. Asymmetric and symmetric stretching modes of the primary amines typically produce two bands in this region. tubitak.gov.tr N-H bending vibrations, characteristic of primary amines, are anticipated to appear in the 1650-1580 cm⁻¹ range. tubitak.gov.tr

The aromatic pyridine ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations for the aromatic amine and the aliphatic amine are expected in the 1335-1250 cm⁻¹ and 1250-1020 cm⁻¹ ranges, respectively. tubitak.gov.tr

Raman Spectroscopy , being complementary to FTIR, would also be employed. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric vibrations of the pyridine ring would be expected to produce strong signals.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Primary Amine (Aliphatic & Aromatic) | N-H Stretch | 3500-3300 | FTIR, Raman |

| Primary Amine | N-H Bend | 1650-1580 | FTIR |

| Aromatic Ring | C-H Stretch | >3000 | FTIR, Raman |

| Aromatic Ring | C=C and C=N Stretch | 1600-1400 | FTIR, Raman |

| Aromatic Amine | C-N Stretch | 1335-1250 | FTIR |

| Aliphatic Amine | C-N Stretch | 1250-1020 | FTIR |

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Stability and Decomposition

Thermal analysis techniques are crucial for determining the stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the onset temperature of decomposition and the pattern of mass loss, which could indicate a multi-step degradation process. The thermal stability of aminopyridine derivatives can be influenced by the nature and position of substituents on the pyridine ring.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC analysis would identify phase transitions such as melting, crystallization, and glass transitions. For this compound, the DSC thermogram would show an endothermic peak corresponding to its melting point. The heat of fusion could also be calculated from this peak. Any decomposition events would likely appear as exothermic or endothermic events at higher temperatures, which would correlate with the mass loss observed in TGA.

Expected Thermal Analysis Data for this compound

| Analysis Technique | Parameter Measured | Expected Observation |

|---|---|---|

| TGA | Decomposition Temperature | Onset temperature and stages of mass loss |

| TGA | Residue | Percentage of mass remaining at high temperature |

| DSC | Melting Point | Endothermic peak indicating the melting temperature |

| DSC | Decomposition | Exothermic or endothermic peaks corresponding to decomposition |

Microscopic and Surface Characterization (e.g., Scanning Electron Microscopy - SEM, Atomic Force Microscopy - AFM) (if applicable)

Microscopic techniques are employed to study the morphology and surface characteristics of a compound in its solid state. The applicability of these techniques depends on the ability to obtain the compound in a solid, crystalline, or thin-film form.

Scanning Electron Microscopy (SEM) would provide high-resolution images of the surface topography of solid this compound. This would allow for the characterization of its crystal habit, particle size, and size distribution.

Atomic Force Microscopy (AFM) can provide three-dimensional surface profiles at the nanoscale. For a crystalline sample or a thin film of this compound, AFM could be used to investigate surface roughness and other nanoscale topological features.

Without experimental data, a specific description of the morphology is not possible. However, the data obtained from these techniques would be crucial for understanding the material's physical properties.

Future Research Directions and Perspectives for 4 2 Aminoethyl Pyridin 3 Amine

Exploration of Niche Synthetic Methodologies

Currently, the synthesis of many aminopyridine derivatives involves multi-step processes. Current time information in Bangalore, IN. Future research should focus on developing novel, efficient, and scalable synthetic routes to 4-(2-Aminoethyl)pyridin-3-amine. Drawing inspiration from modern synthetic strategies for related pyridine (B92270) derivatives, several niche methodologies could be explored. nih.gov

One promising avenue is the adaptation of multicomponent reactions (MCRs), which have proven effective for the one-pot synthesis of highly substituted pyridines. researchgate.net Investigating MCRs that could assemble the this compound core from simple, readily available starting materials would be a significant advancement. Another area ripe for exploration is the use of transition-metal-catalyzed cross-coupling and amination reactions. nih.gov Recent breakthroughs in the direct C-H functionalization of pyridines could also offer a more atom-economical approach to introducing the amino and aminoethyl groups onto the pyridine ring. acs.org

A key challenge will be the selective functionalization at the 3- and 4-positions. A potential synthetic strategy could involve the initial synthesis of a 3,4-disubstituted pyridine precursor, followed by modification of the substituents to the desired amino and aminoethyl groups. For instance, methods developed for the synthesis of 3,4-diaminopyridine (B372788) could be adapted, where one of the amino groups is subsequently elaborated into the aminoethyl chain. nih.gov

Table 1: Potential Synthetic Approaches for this compound

| Methodology | Potential Starting Materials | Key Transformation | Anticipated Advantages |

| Multicomponent Reaction | Simple aldehydes, ketones, and nitrogen sources | One-pot cyclization and functionalization | High efficiency, atom economy |

| Transition-Metal Catalysis | Halogenated or boronic acid-substituted pyridines | Cross-coupling and amination reactions | High selectivity and functional group tolerance |

| C-H Functionalization | Pyridine or simple substituted pyridines | Direct introduction of amino and aminoethyl groups | Reduced number of synthetic steps |

| Functional Group Interconversion | 3,4-Diaminopyridine or related precursors | Selective alkylation or reduction | Utilization of established synthetic routes |

Investigation of Advanced Coordination Architectures with Tunable Properties

The presence of three potential coordination sites—the pyridine nitrogen, the primary amine of the ethylamine (B1201723) chain, and the amino group on the ring—makes this compound an excellent candidate for the construction of advanced coordination polymers and metal-organic frameworks (MOFs). Future research should systematically explore its coordination chemistry with a variety of metal ions.

The flexibility of the ethylamine side chain could allow for the formation of unique and dynamic coordination architectures. It is conceivable that this ligand could act as a chelating agent, a bridging ligand, or both, leading to the formation of discrete polynuclear complexes or extended one-, two-, or three-dimensional networks. The choice of metal ion, counter-anion, and reaction conditions will likely play a crucial role in determining the final structure.

A particularly interesting area of investigation would be the synthesis of coordination complexes with tunable properties, such as luminescence, magnetism, or porosity. For example, coordination to lanthanide ions could result in luminescent materials with potential applications in sensing or bio-imaging. Similarly, the formation of complexes with paramagnetic transition metals could lead to novel magnetic materials.

Synergistic Experimental and Computational Research for Deeper Understanding

To fully elucidate the properties and potential of this compound, a synergistic approach combining experimental and computational methods will be indispensable. Computational chemistry can provide valuable insights into the molecule's electronic structure, conformational preferences, and reactivity, which can guide experimental design.

Density Functional Theory (DFT) calculations could be employed to predict the most stable conformers of the molecule, analyze its frontier molecular orbitals (HOMO and LUMO), and calculate its vibrational spectra. This information would be invaluable for interpreting experimental data from techniques such as X-ray crystallography, NMR, and IR spectroscopy.

Furthermore, computational modeling can be used to predict the coordination behavior of this compound with different metal ions, helping to rationalize the formation of specific coordination architectures observed experimentally. Molecular docking studies could also be performed to explore the potential of its metal complexes as catalysts or their interactions with biological macromolecules.

Table 2: Proposed Synergistic Experimental and Computational Studies

| Research Area | Experimental Techniques | Computational Methods | Expected Outcomes |

| Structural Characterization | Single-crystal X-ray diffraction, NMR spectroscopy | DFT geometry optimization | Determination of solid-state and solution-state structures |

| Electronic Properties | UV-Vis spectroscopy, Cyclic voltammetry | TD-DFT, HOMO/LUMO analysis | Understanding of electronic transitions and redox behavior |

| Vibrational Analysis | FT-IR and Raman spectroscopy | DFT frequency calculations | Assignment of vibrational modes and confirmation of structure |

| Coordination Chemistry | Synthesis and characterization of metal complexes | Molecular mechanics and DFT modeling of complexes | Prediction and rationalization of coordination geometries |

Development of Structure-Property Relationships for Targeted Applications

A crucial long-term goal for the research on this compound is the development of clear structure-property relationships. This will enable the rational design of new materials and molecules with targeted applications.

By systematically modifying the structure of the ligand, for example, by introducing substituents on the pyridine ring or the amino groups, and observing the effect on its properties, it will be possible to establish these relationships. For instance, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring could be used to tune the ligand's electronic properties and, consequently, the photophysical or catalytic properties of its metal complexes.

The flexible ethylamine chain also presents an opportunity for modification. For example, N-alkylation or N-acylation of the terminal amino group could be used to modulate the ligand's steric bulk and coordination properties, leading to different coordination architectures and potentially new applications. The development of a library of derivatives of this compound and the systematic study of their properties will be key to unlocking its full potential in areas such as catalysis, sensing, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.